molecular formula C18H26N2O3 B1473115 tert-butyl 5-(4-methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate CAS No. 2098005-00-4

tert-butyl 5-(4-methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Cat. No. B1473115
CAS RN: 2098005-00-4
M. Wt: 318.4 g/mol
InChI Key: XNSWNDAOSHMKCS-UHFFFAOYSA-N
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Description

The compound “tert-butyl 5-(4-methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is part of a larger hexahydropyrrolo[3,4-c]pyrrole system. The molecule also contains a tert-butyl group, a carboxylate ester group, and a 4-methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a bicyclic ring system. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrole ring, the ester group, and the methoxy group. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar groups, and the overall charge distribution within the molecule .

Scientific Research Applications

Synthesis of Pyrrole Precursors

Tert-butyl esters of pyrrole carboxylic acids, like the subject compound, are used in the synthesis of pyrrole precursors. For example, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield 5-substituted pyrroles, which serve as precursors for prodigiosin and its analogs (Wasserman et al., 2004).

Crystal Structure Analysis

Crystallographic studies of related compounds provide insights into molecular conformations and intermolecular interactions. For instance, tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate exhibits a specific envelope conformation, with tert-butyl carbonate and 4-methoxyphenyl groups arranged on the same side of the pyrrolidinone ring (Mohammat et al., 2008).

Organocatalyzed Synthesis

Organocatalysis is a key method in synthesizing tert-butyl-substituted pyrrole carboxylates. An organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate has been reported, demonstrating the utility of bifunctional noncovalent organocatalysts in producing these compounds (Hozjan et al., 2023).

Efficient and Scalable Synthesis

Efficient processes for synthesizing hexahydropyrrolo carboxylates are crucial for pharmaceutical applications. An improved process for synthesizing tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, involving KMnO4 mediated oxidative cleavage, demonstrates the commercial viability of such compounds (Bahekar et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry. Future work could involve exploring the synthesis of this compound, investigating its reactivity, studying its physical and chemical properties, and examining its potential biological activity .

properties

IUPAC Name

tert-butyl 2-(4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(21)20-11-13-9-19(10-14(13)12-20)15-5-7-16(22-4)8-6-15/h5-8,13-14H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSWNDAOSHMKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC2C1)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 5-(4-methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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